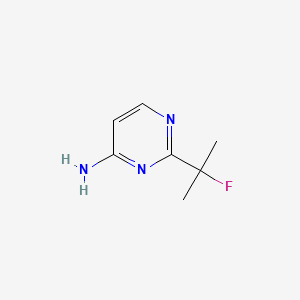
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C7H10FN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One method involves the use of Selectfluor in the presence of silver carbonate (Ag2CO3) as a catalyst. This method provides high yields and excellent regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Pyrimidine derivatives are often explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their biological effects. For example, they may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: This compound is known for its antitubercular activity.
5-Fluoro-2-aminopyrimidine: This derivative is used in the synthesis of fluorinated imatinib base.
Uniqueness
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other pyrimidine derivatives. This fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H10FN3 |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
2-(2-fluoropropan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H10FN3/c1-7(2,8)6-10-4-3-5(9)11-6/h3-4H,1-2H3,(H2,9,10,11) |
Clave InChI |
ROZPTDXECJSCAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=CC(=N1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


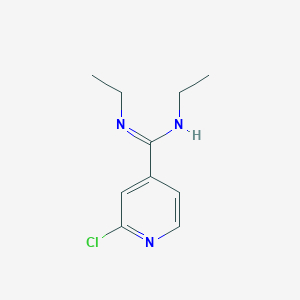
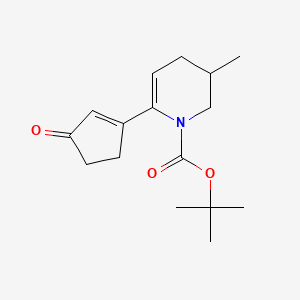
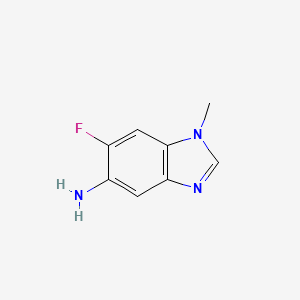

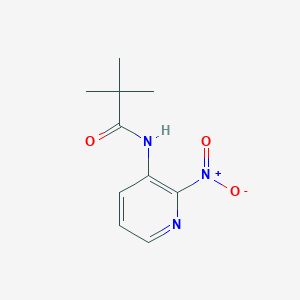

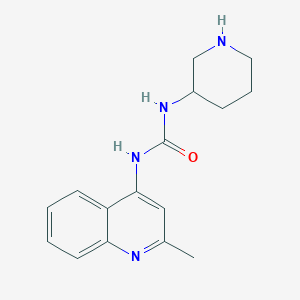
![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)
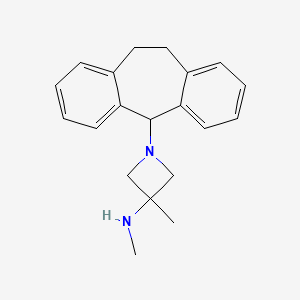


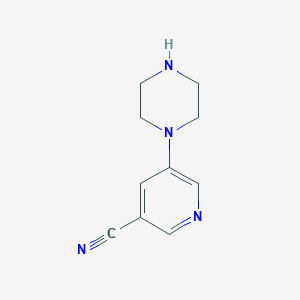

![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)
